8-Bromo-5-nitroquinoline
Overview
Description
8-Bromo-5-nitroquinoline is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The presence of bromine and nitro groups on the quinoline ring system suggests that this compound could have interesting chemical properties and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of brominated quinolines can be achieved through various methods. For instance, a stereospecific [3 + 3]-annulation of donor-acceptor cyclopropanes with nitrosoarenes has been used to create structurally diverse C-8-brominated tetrahydroquinolines, where C-C, C-N, and C-Br bonds are formed under mild conditions . Additionally, the Friedländer synthesis approach has been employed to incorporate bromoquinoline into novel chelating ligands, starting from nitration of 3-bromobenzaldehyde and subsequent reactions . Moreover, electrophilic bromination has been utilized to synthesize bromoisoquinoline and bromonitrosoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of bromoquinolines is characterized by the presence of a bromine atom, which can influence the electronic properties of the molecule. For example, the structure of 7-bromoquinolin-8-ol has been analyzed, revealing that bromination occurs at the 7-position and the molecule forms hydrogen-bonded dimers in the solid state due to intermolecular and weak intramolecular O-H...N hydrogen bonds .
Chemical Reactions Analysis
Bromoquinolines can participate in various chemical reactions due to their reactive sites. The bromine atom can act as a leaving group or participate in further functionalization. For instance, brominated hydroxyquinoline has been used as a photolabile protecting group for carboxylic acids, showing sensitivity to multiphoton excitation and greater single-photon quantum efficiency compared to other photolabile groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-bromo-5-nitroquinoline derivatives are influenced by the substituents on the quinoline ring. These properties can be tailored for specific applications, such as the development of photolabile protecting groups with enhanced solubility and low fluorescence for biological applications . Additionally, the introduction of sulfonate groups to bromoquinoline derivatives has been shown to yield compounds with potent antimicrobial activities, indicating the potential for pharmacological applications . The optical properties of bromoquinoline derivatives, such as emission quantum yield, can also be of interest for material science applications .
Scientific Research Applications
Synthesis of PI3K/mTOR Inhibitors The compound 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate in many PI3K/mTOR inhibitors, has been synthesized from derivatives of 8-Bromo-5-nitroquinoline. This synthesis pathway, detailed by (Lei et al., 2015), is crucial for the development of new cancer treatments.
Photochemistry and Photobiology The photochemical properties of 8-hydroxy-5-nitroquinoline, a related compound, have been studied for their potential in antimicrobial, anti-inflammatory, and anticancer applications. The study by (Wang et al., 2022) indicates its significance in the treatment of diseases and highlights its photosensitivity.
Prodrug Systems for Reductive Activation Novel 2-aryl-5-nitroquinolines, potentially including 8-Bromo-5-nitroquinoline derivatives, have been synthesized as prodrug systems for bioreductive activation. (Couch et al., 2008) explored this pathway, focusing on the use of nitroquinoline derivatives in targeted cancer therapy.
Photolabile Protecting Group for Biological Messengers 8-Bromo-5-nitroquinoline derivatives are investigated for their use as photolabile protecting groups, with potential applications in biological research. (Fedoryak & Dore, 2002) found these derivatives to be more efficient than other compounds, suggesting their suitability for in vivo studies.
Antimicrobial Activity The antimicrobial properties of 8-hydroxyquinoline derivatives, related to 8-Bromo-5-nitroquinoline, have been explored by (Jyotirmaya et al., 2017). The study shows that these compounds, particularly when complexed with metals, demonstrate significant antimicrobial activity.
Safety And Hazards
8-Bromo-5-nitroquinoline is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
While specific future directions for 8-Bromo-5-nitroquinoline are not mentioned in the available resources, quinoline compounds in general have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are often used as scaffolds for drug discovery .
properties
IUPAC Name |
8-bromo-5-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMUPVPKQOTZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577156 | |
Record name | 8-Bromo-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-nitroquinoline | |
CAS RN |
139366-35-1 | |
Record name | 8-Bromo-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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